Artemin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

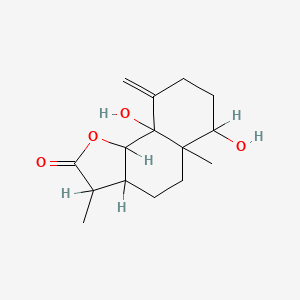

Artemin, also known as 11s-artemin, belongs to the class of organic compounds known as eudesmanolides, secoeudesmanolides, and derivatives. These are terpenoids with a structure based on the eudesmanolide (a 3, 5a, 9-trimethyl-naphtho[1, 2-b]furan-2-one derivative) or secoeudesmanolide (a 3, 6-dimethyl-5-(pentan-2-yl)-1-benzofuran-2-one derivative) skeleton. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Artemin plays a crucial role in protecting neurons from degeneration. Research indicates that ARTN enhances neuronal survival and promotes neurite outgrowth through interactions with specific receptors, primarily the GFRα3 and RET receptor tyrosine kinase. These interactions activate several intracellular signaling pathways, including Ras/ERK, PI3K/AKT, and p38/MAPK, which are vital for neuronal growth and differentiation .

Case Study: Neuropathic Pain Management

A study demonstrated that this compound significantly reduces experimental neuropathic pain and aids in reversing neural damage associated with spinal nerve ligation. This suggests a potential application of ARTN in managing chronic pain conditions .

Sympathetic Neuron Development

This compound is instrumental in the proliferation and survival of sympathetic neurons. It has been shown to enhance the generation of sympathetic neuroblasts during embryonic development stages. In vitro studies indicated that this compound treatment increased the number of surviving neurons in cultures derived from sympathetic ganglia .

Table 1: Effects of this compound on Sympathetic Neurons

| Development Stage | Effect on Neuron Generation | Effect on Neuron Survival |

|---|---|---|

| E12 - E14 | Increased proliferation (76% BrdU positive) | Enhanced survival |

| E16 - P8 | No significant effect | No significant effect |

| P12 - P20 | Promotes survival comparably to NGF | Enhanced neurite growth |

Potential Therapeutic Applications

- Neurological Disorders : this compound's ability to enhance neuronal plasticity suggests its potential use in treating conditions like depression. Studies have shown that ARTN levels are reduced in patients with major depressive disorder, and its administration can produce antidepressant effects in animal models .

- Regenerative Medicine : The capacity of this compound to promote axonal regeneration makes it a candidate for therapies aimed at repairing neural injuries. Research indicates that ARTN can facilitate long-distance axonal regeneration, which is critical for recovery from spinal cord injuries .

- Cancer Research : Emerging evidence points to this compound's involvement in tumorigenesis and therapeutic resistance in cancers such as breast cancer. Understanding ARTN's role in these processes may lead to novel cancer therapies targeting its signaling pathways .

Eigenschaften

CAS-Nummer |

22149-38-8 |

|---|---|

Molekularformel |

C15H22O4 |

Molekulargewicht |

266.33 g/mol |

IUPAC-Name |

6,9a-dihydroxy-3,5a-dimethyl-9-methylidene-3,3a,4,5,6,7,8,9b-octahydrobenzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h9-12,16,18H,1,4-7H2,2-3H3 |

InChI-Schlüssel |

CJLHTKGWEUGORV-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3(C(CCC(=C)C3(C2OC1=O)O)O)C |

Kanonische SMILES |

CC1C2CCC3(C(CCC(=C)C3(C2OC1=O)O)O)C |

melting_point |

238-240°C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.